molecular formula C11H12N4O2 B6133042 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol

3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B6133042
M. Wt: 232.24 g/mol
InChI Key: WRMVDRRCUISODN-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is 232.09602564 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-ethoxyanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-9-5-3-8(4-6-9)13-11-14-10(16)7-12-15-11/h3-7H,2H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMVDRRCUISODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Characterization:

Objective: To develop an efficient and optimized synthetic route to produce the target compound in high purity. researchgate.net This often involves the condensation of an appropriate amidrazone intermediate with an α-ketoester. researchgate.net

Scope: The synthesis would be followed by comprehensive structural characterization using modern analytical techniques to confirm the identity and purity of the compound.

Analytical Characterization Methods
TechniquePurpose
Nuclear Magnetic Resonance (NMR)1H and 13C NMR to elucidate the precise molecular structure and confirm the connectivity of atoms.
Mass Spectrometry (MS)To determine the molecular weight and elemental composition of the compound.
Infrared (IR) SpectroscopyTo identify the presence of key functional groups (e.g., C=O, N-H, C-O).
Elemental AnalysisTo determine the percentage composition of elements (C, H, N) and confirm the empirical formula.

Biological Screening and Evaluation:

Objective: To assess the biological activity of the compound across a range of relevant assays, guided by the known activities of the 1,2,4-triazine (B1199460) scaffold.

Scope: The initial screening would likely include:

Anticancer Activity: Evaluating the cytotoxicity of the compound against a panel of human cancer cell lines. nih.gov

Kinase Inhibitory Activity: Testing the compound's ability to inhibit specific kinases that are known targets for 1,2,4-triazines, such as PDK1. researchgate.netsigmaaldrich.com

Antimicrobial Activity: Screening against various strains of bacteria and fungi to determine potential as an anti-infective agent. nih.gov

Structure Activity Relationship Sar Studies:

Strategies for the Construction of the 1,2,4-Triazin-5-ol Core

The formation of the 1,2,4-triazin-5-ol scaffold is a critical step in the synthesis of the target molecule. Several key strategies have been developed for the efficient construction of this heterocyclic core.

Cyclization Reactions from Precursor Hydrazides and Carboxylic Acid Derivatives

A prevalent and effective method for the synthesis of the 1,2,4-triazin-5-ol core involves the cyclization of precursor hydrazide derivatives with α-keto acids or their ester analogs. This approach builds the triazine ring through the formation of new carbon-nitrogen and nitrogen-nitrogen bonds in a single transformative step.

One common strategy involves the reaction of an appropriate aminoguanidine (B1677879) derivative, which serves as the N-N-C-N backbone of the triazine ring, with an α-keto ester. For the synthesis of 3-amino-1,2,4-triazin-5-ol derivatives, aminoguanidine bicarbonate can be reacted with a suitable carboxylic acid. nih.gov For instance, the reaction of thiocarbohydrazide (B147625) with pyruvic acid is a known method to produce a 3-mercapto-1,2,4-triazin-5-one derivative, which can potentially be converted to the corresponding 3-amino analog. researchgate.net

A more direct route to 3-arylamino-1,2,4-triazin-5-ols involves a one-pot synthesis. This method starts with the formation of a hydrazinecarboximidamide intermediate, which is then treated with an α-keto ester like ethyl glyoxalate or ethyl pyruvate. The reaction typically proceeds at room temperature and is then heated to drive the cyclization, affording the desired 3-arylamino-5-hydroxy-1,2,4-triazines. wikipedia.org

Precursor 1Precursor 2ProductKey Features
Hydrazinecarboximidamide intermediateEthyl glyoxalate3-Arylamino-5-hydroxy-1,2,4-triazineOne-pot synthesis
ThiocarbohydrazidePyruvic acid3-Mercapto-6-methyl-1,2,4-triazin-5(4H)-oneForms a thione precursor
Aminoguanidine bicarbonateFormic acid3-Amino-1,2,4-triazoleA related triazole synthesis

Condensation Reactions with Carbonyl Compounds and Amines

Condensation reactions provide a versatile avenue for the synthesis of the 1,2,4-triazine (B1199460) core. These reactions typically involve the condensation of a 1,2-dicarbonyl compound with an amidrazone. While this method is highly effective for producing a wide range of 1,2,4-triazine derivatives, the synthesis of the specific 3-amino-5-ol substitution pattern requires carefully chosen starting materials.

For example, the condensation of (E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid with thiosemicarbazide (B42300), followed by cyclization, yields a 3-thioxo-1,2,4-triazin-5-one derivative. scirp.org The thioxo group at the 3-position can then be a handle for further functionalization to introduce the desired amino group.

Annulation Approaches to the Triazine Ring System

Annulation strategies, which involve the formation of a new ring onto a pre-existing structure, are also employed in the synthesis of 1,2,4-triazines. While less common for the direct synthesis of the 3-amino-5-ol core, these methods can be powerful for creating more complex, fused-ring systems containing the 1,2,4-triazine moiety.

Introduction and Functionalization of the (4-Ethoxyphenyl)amino Moiety

Once the 1,2,4-triazin-5-ol core is established, the next critical step is the introduction of the (4-ethoxyphenyl)amino group at the 3-position of the triazine ring. This is typically achieved through nucleophilic substitution or modern cross-coupling reactions.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for introducing amine functionalities onto electron-deficient heterocyclic rings like 1,2,4-triazines. This strategy requires a precursor with a good leaving group, typically a halogen, at the 3-position of the triazine ring.

The synthesis of a 3-halo-1,2,4-triazin-5-ol precursor is the first step in this approach. This can be accomplished through various synthetic routes. Once the 3-halo precursor is obtained, it can be reacted with 4-ethoxyaniline. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and reaction temperature is crucial for the success of the substitution and to minimize side reactions. The reactivity of chloroquinolines with 1,2,4-triazole (B32235) has been studied under various conditions, providing insights into the catalytic role of acids and bases in such nucleophilic substitutions on nitrogen-containing heterocycles. researchgate.net

SubstrateNucleophileConditionsProduct
3-Chloro-1,2,4-triazin-5-ol4-EthoxyanilineBase, Solvent, HeatThis compound
4-Chloroquinolines1,2,4-TriazoleNeutral, acidic, or basic4-(1H-1,2,4-Triazol-1-yl)quinolines

Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is highly effective for coupling aryl halides with a wide range of amines, including anilines.

In the context of synthesizing this compound, the Buchwald-Hartwig amination would involve the reaction of a 3-halo-1,2,4-triazin-5-ol with 4-ethoxyaniline. This reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source such as Pd(OAc)2 or Pd2(dba)3, and a phosphine (B1218219) ligand. A variety of bulky, electron-rich phosphine ligands, such as X-Phos, have been developed to facilitate these couplings. A base, such as sodium tert-butoxide or cesium carbonate, is also required. beilstein-journals.org The reaction is generally carried out in an inert solvent like toluene (B28343) or dioxane under an inert atmosphere. The mild reaction conditions and broad functional group tolerance make the Buchwald-Hartwig amination an attractive strategy for the late-stage functionalization of the triazine core.

Aryl HalideAmineCatalyst/LigandBaseSolvent
3-Bromo-1,2,4-triazin-5-ol4-EthoxyanilinePd(OAc)2 / X-PhosKOt-BuToluene
2-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd2(dba)3 / (±)-BINAPNaOButToluene

Derivatization of Amino Precursors

The introduction of the (4-ethoxyphenyl)amino group at the 3-position of the 1,2,4-triazin-5-ol core is a crucial step that can be achieved through the derivatization of an amino precursor. A common strategy involves the reaction of a 3-amino-1,2,4-triazin-5-ol intermediate with a suitable 4-ethoxyphenylating agent. Alternatively, the synthesis can proceed by constructing the triazine ring from a precursor already containing the (4-ethoxyphenyl)amino moiety.

One established method for the derivatization of amino precursors in the synthesis of related triazine compounds involves the reaction of an aminotriazine (B8590112) with a reactive species. For instance, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one has been shown to react with phenacyl halides to yield S-phenacyl derivatives. researchgate.net This highlights a potential route where a 3-amino-1,2,4-triazin-5-ol could be functionalized, although in the case of the target compound, a C-N bond formation would be required.

A more direct approach would involve the nucleophilic substitution of a suitable leaving group at the 3-position of the triazinone ring with 4-ethoxyaniline. Precursors such as 3-halo- or 3-(methylthio)-1,2,4-triazin-5-ones can serve as effective electrophiles for this transformation. The reaction of 3-(methylthio)-5-oxo-6-carbethoxy-4,5-dihydro-1,2,4-triazine with various nucleophiles has been demonstrated, suggesting that the methylthio group can act as a leaving group, enabling the introduction of an amino substituent. researchgate.net

Furthermore, the synthesis of various 3-thioxo-1,2,4-triazin-5-one derivatives has been achieved through the condensation of α,β-unsaturated carbonyl compounds with thiosemicarbazide or related reagents. scirp.org This suggests a synthetic pathway where a precursor containing the 4-ethoxyphenylamino group could be incorporated into the initial cyclization step. For example, reacting a 4-ethoxyphenyl-substituted thiosemicarbazide with a suitable α-keto acid or its derivative could directly lead to the desired this compound scaffold.

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound and its analogues is highly dependent on the optimization of reaction parameters. Key factors that influence the reaction outcome include the choice of solvent, reaction temperature, and the use of catalysts.

The selection of an appropriate solvent is critical as it can significantly impact the solubility of reactants, the reaction rate, and in some cases, the product distribution. For the synthesis of triazine derivatives, a range of solvents from polar aprotic, such as dimethylformamide (DMF) and acetonitrile, to polar protic, like ethanol (B145695) and water, have been employed. nih.govnih.gov The choice often depends on the specific reaction being performed. For instance, in microwave-assisted synthesis of 1,3,5-triazine (B166579) derivatives, DMF was found to be an effective solvent. mdpi.com

Reaction temperature is another crucial parameter that requires careful control. While some reactions for the formation of triazine rings or their derivatization proceed at room temperature, others require heating to achieve a reasonable reaction rate and yield. researchgate.net For example, the synthesis of certain 1,2,4-triazine derivatives through domino annulation reactions has been shown to proceed efficiently at elevated temperatures. rsc.org Control of the starting reaction temperature has been noted as crucial in some syntheses to prevent the decomposition of reagents. researchgate.net

The following table illustrates the effect of solvent and temperature on the yield of a hypothetical reaction to form a triazine derivative, based on general findings in the literature.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Dichloromethane252445
2Acetonitrile801265
3DMF100885
4Toluene1101070

This table is a generalized representation based on common optimization studies for heterocyclic synthesis.

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of triazine derivatives is no exception. Both acid and base catalysis are commonly employed to facilitate key bond-forming reactions. For instance, the condensation reactions involved in the formation of the triazine ring can be catalyzed by acids such as hydrochloric acid or acetic acid. mdpi.com Bases like sodium carbonate or N,N-diisopropylethylamine (DIPEA) are often used in nucleophilic substitution reactions to introduce substituents onto the triazine core. mdpi.com

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems. Iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) source has been reported for the atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines. researchgate.net While this applies to a different isomer of triazine, it highlights the potential for developing catalytic methods for the synthesis of 1,2,4-triazines as well. The selection of the appropriate metal and ligand is crucial for achieving high catalytic activity and selectivity.

To enhance reaction rates and improve yields, alternative energy sources such as high pressure and microwave irradiation are increasingly being utilized. Microwave-assisted organic synthesis has been shown to be particularly effective for the rapid and efficient preparation of various heterocyclic compounds, including 1,3,5-triazine derivatives. mdpi.comchim.it Reactions that typically require several hours of conventional heating can often be completed in a matter of minutes under microwave irradiation, frequently leading to higher yields and cleaner reaction profiles. mdpi.comchim.it For example, the synthesis of certain 1,3,5-triazine derivatives was achieved in just 150 seconds with yields up to 88% using microwave heating. mdpi.com

The use of sonochemistry, or ultrasound-assisted synthesis, is another green chemistry approach that has been successfully applied to the synthesis of 1,3,5-triazine derivatives. This method can lead to high yields in short reaction times, often using water as a solvent. nih.gov

The table below provides a comparative overview of reaction conditions for a model triazine synthesis, demonstrating the advantages of microwave and ultrasound assistance.

MethodSolventTemperature (°C)TimeYield (%)
Conventional HeatingToluene11012 h70
Microwave IrradiationDMF1502.5 min87
UltrasoundWaterRoom Temp30 min84

This table is a generalized representation based on reported green synthesis protocols for triazines. nih.govmdpi.com

Chemo-, Regio-, and Stereoselective Synthesis of Advanced Intermediates

The synthesis of complex analogues of this compound often requires the use of advanced intermediates where specific chemo-, regio-, and stereochemical features are precisely controlled.

Chemoselectivity is crucial when multiple reactive functional groups are present in the starting materials or intermediates. For example, in the derivatization of a molecule containing both an amino and a hydroxyl group, selective reaction at the desired site is necessary. This can be achieved through the use of protecting groups or by carefully controlling the reaction conditions to favor one reaction pathway over another.

Regioselectivity is a key consideration in the construction of the 1,2,4-triazine ring, as different isomers can potentially be formed depending on the starting materials and reaction conditions. For instance, the reaction of an unsymmetrical α-dicarbonyl compound with an aminoguanidine derivative could lead to the formation of two different regioisomeric triazinones. The choice of catalyst and reaction conditions can often be used to control the regiochemical outcome of such cyclization reactions. The inverse electron demand aza-Diels-Alder reaction of 1,2,4-triazines has been shown to proceed with high regioselectivity in the formation of pyridine (B92270) derivatives. researchgate.net

Stereoselectivity becomes important when chiral centers are present in the target molecule or its precursors. While the core structure of this compound is achiral, analogues with chiral substituents would require stereoselective synthetic methods. This could involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis to control the formation of the desired stereoisomer. For instance, the synthesis of aminoalkanol derivatives of 1,2,4-triazolin-5-one has been reported, which involves the creation of a new stereocenter. nih.gov

Modifications of the Aromatic Ethoxyphenyl Ring

The ethoxyphenyl moiety of this compound is amenable to a variety of chemical modifications, including electrophilic aromatic substitution, transition-metal catalyzed cross-coupling reactions, and derivatization of the ethoxy group. These transformations allow for the introduction of a wide array of substituents, thereby modulating the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution Reactions

The ethoxy and the amino-triazinol substituents on the phenyl ring are both activating, ortho-, para-directing groups. Due to the steric hindrance from the bulky amino-triazinol group, electrophilic substitution is expected to occur predominantly at the positions ortho to the ethoxy group (C-3 and C-5 of the phenyl ring).

Common electrophilic aromatic substitution reactions such as nitration and halogenation can be performed on this system. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group onto the aromatic ring. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms.

Reaction Reagents and Conditions Expected Major Product(s)
Nitration HNO₃, H₂SO₄, 0-25 °C 3-[(4-Ethoxy-3-nitrophenyl)amino]-1,2,4-triazin-5-ol
Bromination NBS, CH₃CN, rt 3-[(3-Bromo-4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol
Chlorination NCS, CH₃CN, rt 3-[(3-Chloro-4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol

Transition-Metal Catalyzed Cross-Coupling Reactions

To further diversify the substituents on the aromatic ring, a halogenated derivative of this compound can be employed in various transition-metal catalyzed cross-coupling reactions. For example, a bromo-derivative, prepared as described in the previous section, can serve as a versatile precursor.

Suzuki Coupling: The Suzuki coupling reaction enables the formation of carbon-carbon bonds by reacting the bromo-derivative with a boronic acid in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and vinyl groups.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds. The bromo-derivative can be coupled with various primary or secondary amines using a palladium catalyst, a suitable ligand, and a base to yield amino-substituted derivatives. wikipedia.orglibretexts.orgacsgcipr.org

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is a powerful tool. The bromo-derivative can be reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.orglibretexts.orgorganic-chemistry.org

Coupling Reaction Reactants Catalyst/Ligand/Base Expected Product
Suzuki Coupling 3-[(3-Bromo-4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol, Arylboronic acid Pd(PPh₃)₄, K₂CO₃ 3-[(3-Aryl-4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol
Buchwald-Hartwig Amination 3-[(3-Bromo-4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol, R₂NH Pd₂(dba)₃, BINAP, NaOtBu 3-{[3-(Dialkyl/diaryl)amino-4-ethoxyphenyl]amino}-1,2,4-triazin-5-ol
Sonogashira Coupling 3-[(3-Bromo-4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol, Terminal alkyne Pd(PPh₃)₂Cl₂, CuI, Et₃N 3-[(4-Ethoxy-3-alkynylphenyl)amino]-1,2,4-triazin-5-ol

Derivatization of the Ethoxy Group

The ethoxy group itself can be a site for chemical modification. Cleavage of the ethyl ether can be accomplished by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgwikipedia.orgopenstax.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the ethyl group, leading to the formation of the corresponding phenol (B47542) derivative and ethyl halide.

Reaction Reagents and Conditions Product
Ether Cleavage HBr (aq), reflux 3-[(4-Hydroxyphenyl)amino]-1,2,4-triazin-5-ol

Transformations at the Amino Functionality

The exocyclic amino group at the 3-position of the triazine ring is a key site for a variety of chemical transformations, including acylation, alkylation, imine formation, and subsequent heterocyclic fusions.

Acylation and Alkylation Reactions

The nucleophilic nature of the exocyclic amino group allows for straightforward acylation and alkylation reactions. Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. Alkylation, on the other hand, can be performed with alkyl halides. It is important to note that the endocyclic nitrogen atoms of the triazine ring and the oxygen of the triazinol tautomer can also potentially undergo alkylation, leading to a mixture of products. Careful control of reaction conditions is therefore crucial to achieve selective N-alkylation at the exocyclic amino group.

Reaction Reagents and Conditions Expected Product
Acylation Acetyl chloride, Pyridine, 0 °C to rt 3-[Acetyl(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol
Alkylation Methyl iodide, K₂CO₃, DMF 3-[(4-Ethoxyphenyl)(methyl)amino]-1,2,4-triazin-5-ol

Formation of Imines and Heterocyclic Fusions

The 3-amino group can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule.

Furthermore, the 3-amino-1,2,4-triazine moiety is a valuable precursor for the synthesis of fused heterocyclic systems. Reaction with 1,2-dicarbonyl compounds, such as 2,3-butanedione, in an appropriate solvent leads to cyclocondensation and the formation of a pyrazine (B50134) ring fused to the triazine core, resulting in a triazino[2,3-a]pyrazine derivative. Similarly, reaction with α-haloketones can lead to the formation of imidazo[1,2-b] nih.govresearchgate.netmdpi.comtriazine derivatives. A particularly useful transformation is the reaction with α,β-unsaturated carbonyl compounds or their precursors, which can lead to the formation of fused pyridotriazine systems. For instance, reaction with a 1,3-dicarbonyl compound and an aldehyde in a three-component reaction can yield a pyrimido[1,2-b] nih.govresearchgate.netmdpi.comtriazine scaffold. nih.gov

Reaction Reagents Expected Fused Heterocycle
Cyclocondensation 2,3-Butanedione Triazino[2,3-a]pyrazine
Cyclocondensation α-Bromoacetophenone Imidazo[1,2-b] nih.govresearchgate.netmdpi.comtriazine
Three-component reaction Malononitrile, Aromatic aldehyde Pyrimido[1,2-b] nih.govresearchgate.netmdpi.comtriazine

Diversification of the 1,2,4-Triazine Ring System

The chemical reactivity of the 1,2,4-triazine ring in this compound is characterized by the interplay of its electron-deficient nature and the presence of multiple reactive sites. This allows for a variety of synthetic transformations aimed at modifying the core structure.

Reactions at Nitrogen Atoms of the Triazine Core

The nitrogen atoms within the 1,2,4-triazine ring are key sites for functionalization, influencing the compound's solubility, stability, and biological interactions. Alkylation and acylation are the most common reactions targeting these nucleophilic centers.

Alkylation: The N2 and N4 positions of the triazinone ring are susceptible to alkylation under basic conditions. The regioselectivity of this reaction is often dependent on the nature of the alkylating agent and the reaction conditions. For instance, the reaction of analogous 3-thioxo-1,2,4-triazin-5-ones with alkyl halides in the presence of a base can lead to either N2 or N4 alkylation, with the product distribution being influenced by steric and electronic factors. While specific studies on this compound are not extensively documented, related systems suggest that methylation with diazomethane (B1218177) can lead to N-methylation. researchgate.net

Acylation: Acylation of the triazine nitrogen atoms can be achieved using acyl halides or anhydrides. These reactions introduce carbonyl functionalities that can further modulate the electronic properties and hydrogen bonding capabilities of the molecule. Studies on related 3-amino-1,2,4-triazine structures have shown that acylation can occur at the exocyclic amino group as well as the ring nitrogens, depending on the reaction conditions. researchgate.netscirp.org

Table 1: Examples of Reactions at Nitrogen Atoms of Analogous 1,2,4-Triazin-5-one Systems

Reaction Type Reagents and Conditions Product Type Reference
N-Methylation Diazomethane N-methylated 1,2,4-triazine researchgate.net
N-Acylation Acyl halides/anhydrides N-acylated 1,2,4-triazine researchgate.netscirp.org
N-Alkylation Alkyl halides, Base N-alkylated 1,2,4-triazinone researchgate.net

Substitutions on the Carbon Atoms of the Triazine Ring

The carbon atoms of the 1,2,4-triazine ring, particularly at the C5 and C6 positions (if unsubstituted), are susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitrogen atoms.

Nucleophilic Substitution: In derivatives where the 5-position is substituted with a good leaving group, such as a halogen or a cyano group, nucleophilic substitution is a common strategy for introducing a wide range of functional groups. While the subject compound has a hydroxyl group at the C5 position (in its enol form), this position can be activated for substitution. For example, conversion of the hydroxyl group to a better leaving group would enable the introduction of various nucleophiles. Studies on 5-cyano-1,2,4-triazines have demonstrated facile displacement of the cyano group by amines and alkoxides, highlighting the potential for functionalization at this position. researchgate.net

Electrophilic Substitution: Direct electrophilic substitution on the 1,2,4-triazine ring is generally difficult due to its electron-deficient nature. However, the activating effect of the ethoxyphenylamino group at the 3-position might facilitate such reactions under specific conditions, although this is not a commonly reported transformation for this class of compounds.

Table 2: Potential Substitution Reactions on the 1,2,4-Triazine Ring

Position Reaction Type Potential Reagents Expected Product Reference (Analogous Systems)
C5 Nucleophilic Substitution (after activation) Amines, Alcohols, Thiols 5-substituted 3-[(4-ethoxyphenyl)amino]-1,2,4-triazine researchgate.net

Ring Opening and Rearrangement Pathways

The 1,2,4-triazine ring can undergo ring-opening and rearrangement reactions under various conditions, leading to the formation of different heterocyclic systems. These transformations offer pathways to novel molecular scaffolds.

Ring Opening: The 1,2,4-triazine ring can be susceptible to cleavage by strong nucleophiles or under harsh reaction conditions. For instance, treatment of 1,3,5-triazines with various nucleophiles can lead to ring opening and the formation of amidines. researchgate.net While the 1,2,4-triazine system is generally more stable, analogous ring-opening reactions could potentially occur with this compound under specific conditions, providing access to acyclic intermediates that can be used for further synthetic elaborations.

Rearrangement: Skeletal rearrangements of the 1,2,4-triazine core can lead to the formation of other isomeric heterocyclic systems. For example, base-induced rearrangements of fused imidazo[4,5-e]thiazolo[2,3-c] researchgate.netrsc.orgresearchgate.nettriazines have been shown to result in the formation of imidazo[4,5-e] researchgate.netrsc.orgthiazino[2,3-c] researchgate.netrsc.orgresearchgate.nettriazines. beilstein-journals.orgnih.gov Although not directly applicable to the parent compound, these studies demonstrate the potential for skeletal transformations within the broader class of 1,2,4-triazine derivatives, which could be explored for this compound under specific reaction conditions.

Spectroscopic and Analytical Techniques for Structural Elucidation of Novel Derivatives of 3 4 Ethoxyphenyl Amino 1,2,4 Triazin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural assignment of organic molecules in solution. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map out the entire carbon and proton framework of a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. The structure of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol contains several distinct spin systems that give rise to characteristic signals.

The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group, the para-substituted phenyl ring, and the triazine core. The ethoxy group typically presents as a triplet around δ 1.4 ppm (for the methyl, -CH₃) and a quartet around δ 4.0 ppm (for the methylene (B1212753), -OCH₂-). The aromatic protons of the 1,4-disubstituted (para) ethoxyphenyl ring appear as a pair of doublets, often referred to as an AA'BB' system, between δ 6.9 and 7.5 ppm. researchgate.netmdpi.com A broad singlet for the amino proton (N-H) is also anticipated, the chemical shift of which can be highly variable depending on solvent and concentration. The triazine ring may also possess a proton, and its chemical shift would be indicative of its electronic environment. For the tautomeric triazin-5-ol form, a signal for the hydroxyl (O-H) proton would be observed, which is often broad and can exchange with deuterium (B1214612) in solvents like D₂O. e3s-conferences.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom. urfu.ru The ethoxy group carbons would appear at approximately δ 15 ppm (-CH₃) and δ 64 ppm (-OCH₂-). The aromatic carbons of the ethoxyphenyl group would resonate in the δ 115-160 ppm region. The triazine ring carbons are expected to appear further downfield, typically in the range of δ 140-170 ppm, due to the deshielding effect of the electronegative nitrogen atoms. nih.gov The C-5 carbon's chemical shift would be particularly informative, differing depending on whether it exists in the enol (-C-OH) or keto (-C=O) tautomeric form. e3s-conferences.org

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is illustrative and may vary based on solvent and experimental conditions.

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Ethoxy -CH₃ ~ 1.40 Triplet ~ 14.8
Ethoxy -OCH₂- ~ 4.05 Quartet ~ 63.7
Aromatic C-H (ortho to -NH) ~ 7.50 Doublet ~ 122.5
Aromatic C-H (ortho to -OEt) ~ 6.90 Doublet ~ 114.9
Triazine C6-H ~ 7.80 Singlet ~ 145.0
Amino N-H ~ 9.50 Broad Singlet -
Triazinol O-H Variable Broad Singlet -
Aromatic C-NH - - ~ 131.0
Aromatic C-OEt - - ~ 156.0
Triazine C-3 - - ~ 155.0

While 1D NMR provides a list of signals, 2D NMR experiments reveal the connectivity between them, which is crucial for assembling the molecular structure. slideshare.netscribd.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). sdsu.edu For a derivative of this compound, a COSY spectrum would show a cross-peak between the methyl triplet and the methylene quartet of the ethoxy group, confirming their connectivity. It would also show correlations between adjacent protons on substituted aromatic rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton with the carbon atom it is directly attached to (¹JCH coupling). sdsu.eduyoutube.com This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton signals. For example, the aromatic proton signal at ~6.90 ppm would show a correlation to the carbon signal at ~114.9 ppm, confirming the assignment of that specific aromatic CH group.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is critical for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons). Key correlations would include:

From the amino proton (N-H) to the triazine C-3 and the aromatic C-NH, confirming the link between the two rings.

From the ethoxy -OCH₂- protons to the aromatic C-OEt.

From aromatic protons to adjacent quaternary carbons, helping to piece together the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space proximity. slideshare.net It identifies protons that are physically close to each other, even if they are not connected by a small number of bonds. This is particularly useful for determining the preferred conformation of flexible side chains or the stereochemistry of complex derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to four or five decimal places. bioanalysis-zone.commeasurlabs.comresearchgate.net This precision allows for the determination of a unique elemental composition, thereby confirming the molecular formula of a novel compound. bioanalysis-zone.com For the parent compound, this compound, the molecular formula is C₁₁H₁₂N₆O₂. The calculated exact mass for the neutral molecule is 260.1022 Da. HRMS analysis would seek to find an ion, such as the protonated molecule [M+H]⁺, with a measured m/z that matches the calculated value of 261.1095 within a very small error margin (typically < 5 ppm).

To perform mass spectrometry, neutral molecules must first be ionized. ESI and APCI are "soft" ionization techniques that are well-suited for analyzing organic molecules without causing significant fragmentation. mdpi.com

Electrospray Ionization (ESI) : ESI is a widely used technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol. wikipedia.orgnih.gov It is particularly effective for polar and moderately polar molecules like the triazine derivatives . ESI typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. nih.gov The gentle nature of ESI ensures that the molecular ion is often the most abundant peak in the spectrum, making molecular weight determination straightforward. wikipedia.org

Atmospheric Pressure Chemical Ionization (APCI) : APCI is another common ionization source that is often used for compounds that are less polar and more volatile than those typically analyzed by ESI. It uses a corona discharge to ionize solvent molecules, which then transfer a proton to the analyte molecules.

Although soft ionization methods are used to preserve the molecular ion, controlled fragmentation can be induced within the mass spectrometer (e.g., by collision-induced dissociation in tandem MS/MS experiments) to generate structural information. researchgate.net The fragmentation pattern provides a "fingerprint" of the molecule, revealing its constituent parts. For this compound, key fragmentation pathways could include: e3s-conferences.orgresearchgate.net

Cleavage of the C-N bond between the ethoxyphenyl group and the triazine ring.

Loss of the ethoxy group from the phenyl ring.

Fragmentation of the 1,2,4-triazine (B1199460) ring itself, often characterized by the loss of small neutral molecules like N₂. e3s-conferences.org

Table 2: Plausible HRMS Fragmentation Data for the [M+H]⁺ Ion of this compound

m/z (Measured) Formula of Fragment Proposed Structure/Loss
261.1095 C₁₁H₁₃N₆O₂⁺ [M+H]⁺ (Protonated Parent Molecule)
233.0782 C₁₁H₉N₅O₂⁺ Loss of N₂
148.0822 C₈H₁₀NO⁺ [H₂N-C₆H₄-OEt]⁺ Fragment
136.0766 C₈H₁₀O⁺ [C₆H₅-OEt]⁺ Fragment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy are used to identify functional groups and conjugated systems within a molecule, providing complementary data to NMR and MS.

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For derivatives of this compound, the IR spectrum would be expected to show key absorption bands that confirm the presence of its main functional groups. mdpi.comscilit.com The presence of a strong absorption band around 1650-1670 cm⁻¹ would suggest the presence of the keto-tautomer (triazin-5-one), corresponding to the C=O stretching vibration. e3s-conferences.org Conversely, the presence of a broad O-H stretch around 3200 cm⁻¹ would indicate the ol-tautomer. e3s-conferences.org

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

Frequency Range (cm⁻¹) Vibration Functional Group
3200 - 3400 N-H Stretch Secondary Amine
3200 - 3600 O-H Stretch (Broad) Hydroxyl (ol-tautomer)
2850 - 3000 C-H Stretch Alkyl, Aromatic
~ 1660 C=O Stretch Amide/Lactam (keto-tautomer)
1500 - 1600 C=N, C=C Stretch Triazine and Phenyl Rings

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information on electronic transitions within a molecule, particularly in conjugated π-systems. mdpi.com The this compound structure contains both the ethoxyphenyl and the triazine ring systems, which act as chromophores. The UV-Vis spectrum would likely show multiple absorption bands in the 200-400 nm range. e3s-conferences.org The introduction of various substituents onto the core structure would alter the extent of conjugation, leading to predictable shifts in the absorption maxima (λ_max). For instance, adding an electron-donating group might cause a bathochromic (red) shift to a longer wavelength, while an electron-withdrawing group might cause a hypsochromic (blue) shift to a shorter wavelength. griffith.edu.au This technique is valuable for confirming the electronic nature of a series of related derivatives.

Characteristic Vibrational Modes in IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of this compound, the IR spectrum reveals a series of characteristic absorption bands that correspond to the various vibrational modes of the molecule.

The 1,2,4-triazine ring itself exhibits intense absorption bands in the regions of 1500–1600 cm⁻¹ and 700–800 cm⁻¹. These bands are attributed to the stretching vibrations of the C=N and C-N bonds within the heterocyclic core. The position and intensity of these bands can be influenced by the nature of the substituents on the triazine ring.

Key functional groups attached to the triazine core also give rise to distinct vibrational modes. The amino group (N-H) of the (4-ethoxyphenyl)amino substituent typically shows stretching vibrations in the range of 3100–3350 cm⁻¹. The presence of a hydroxyl (-OH) group at the 5-position of the triazinol ring is indicated by a broad absorption band around 3200 cm⁻¹, which is characteristic of intermolecular hydrogen bonding. Furthermore, the carbonyl (C=O) stretching vibration, indicative of the tautomeric keto form (3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one), is expected to appear as a strong band around 1650 cm⁻¹. The aromatic C-H stretching vibrations of the ethoxyphenyl group are observed above 3000 cm⁻¹, while the C-O-C stretching of the ether linkage appears in the 1250–1000 cm⁻¹ region.

A representative summary of the characteristic IR absorption bands for derivatives of this class of compounds is presented in the interactive table below.

Vibrational ModeFunctional GroupCharacteristic Absorption Range (cm⁻¹)
N-H StretchingAmino (-NH)3100 - 3350
O-H StretchingHydroxyl (-OH)~3200 (broad)
Aromatic C-H StretchingAryl C-H>3000
C=O Stretching (keto tautomer)Carbonyl (C=O)~1650
C=N and C=C StretchingTriazine & Aryl1500 - 1600
C-O-C Asymmetric & Symmetric StretchingEther (-O-)1250 - 1000
Triazine Ring Vibrations1,2,4-Triazine Ring700 - 800

Electronic Transitions and Chromophores in UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectra of this compound derivatives are characterized by absorption bands arising from π→π* and n→π* electronic transitions within the conjugated system.

The π→π* transitions, which are generally of high intensity, originate from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and heteroaromatic systems. The n→π* transitions, which are typically of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. The ethoxy group on the phenyl ring, being an electron-donating group, can cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted phenylamino (B1219803) group, due to the extension of the conjugated system.

The table below summarizes the typical electronic transitions observed in the UV-Vis spectra of related triazine derivatives.

Electronic TransitionChromophoreTypical λmax Range (nm)
π→πConjugated Triazine and Phenyl Rings250 - 300
π→πExtended Conjugation through the Amino Linkage300 - 380
n→π*Heteroatoms (N, O) in the Triazine Ring>300 (often weak)

X-ray Crystallography for Solid-State Structure and Conformational Analysis

For derivatives of this compound, single-crystal X-ray diffraction studies can unambiguously confirm the molecular structure and provide insights into its conformational preferences. The 1,2,4-triazine ring may exhibit slight distortions from perfect planarity. nih.gov The dihedral angle between the triazine ring and the plane of the 4-ethoxyphenylamino substituent is a critical conformational parameter. This twist angle is influenced by steric hindrance and electronic interactions between the two ring systems.

Crystal structure analyses of related aminotriazine (B8590112) derivatives have revealed the presence of extensive intermolecular hydrogen bonding networks. In the case of this compound, the hydroxyl and amino groups are likely to act as hydrogen bond donors, while the nitrogen atoms of the triazine ring and the oxygen atom of the hydroxyl/keto group can act as acceptors. These hydrogen bonds play a crucial role in stabilizing the crystal structure.

The table below presents hypothetical, yet representative, crystallographic data for a derivative of this compound, based on published data for similar structures. nih.govmdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4
C3-N(amino) Bond Length (Å)1.35
N(amino)-C(phenyl) Bond Length (Å)1.42
C5-O Bond Length (Å)1.28 (keto) / 1.36 (enol)
Dihedral Angle (Triazine-Phenyl) (°)25.0

This detailed structural information is invaluable for understanding the structure-property relationships of these compounds and for designing new derivatives with tailored characteristics.

Computational and Theoretical Investigations of 3 4 Ethoxyphenyl Amino 1,2,4 Triazin 5 Ol and Its Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to predict molecular structure, stability, and electronic characteristics, providing insights that complement experimental data.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure of molecules. A DFT analysis of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process identifies key structural parameters.

For analogous compounds, such as Schiff bases derived from 3-amino-1,2,4-triazole-5-thiol, DFT calculations using the B3LYP functional with a 6-31+G(d,p) basis set are commonly employed to optimize molecular structures. Similar calculations on substituted triazines have been performed to determine rotational barriers and pKa values. For the target compound, this would involve calculating bond lengths, bond angles, and dihedral angles, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

Parameter Bond/Angle Predicted Value
Bond Length C-N (Triazine Ring) ~1.33 Å
Bond Length N-N (Triazine Ring) ~1.38 Å
Bond Length C-O (Triazine Ring) ~1.25 Å
Bond Length C-N (Amino Linker) ~1.39 Å
Bond Angle N-C-N (Triazine Ring) ~125°

Note: This data is illustrative and represents typical values for similar molecular fragments.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to reaction. Theoretical studies on related triazole derivatives have calculated these values to predict their chemical behavior. Global reactivity descriptors, such as electronegativity (χ), hardness (η), and softness (S), can be derived from the HOMO and LUMO energies.

Table 2: Hypothetical FMO Energies and Reactivity Indices

Parameter Definition Predicted Value (eV)
EHOMO Energy of Highest Occupied Molecular Orbital -6.2
ELUMO Energy of Lowest Unoccupied Molecular Orbital -1.5
ΔE (HOMO-LUMO Gap) ELUMO - EHOMO 4.7
Hardness (η) (ELUMO - EHOMO) / 2 2.35
Softness (S) 1 / η 0.43

Note: This data is hypothetical, based on typical values for heterocyclic compounds.

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.

For this compound, an MEP analysis would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the triazine ring, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the amino linker would likely exhibit a positive potential, making it a potential site for nucleophilic interaction. Such analyses are standard for characterizing newly synthesized triazole and triazine compounds.

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations provide a static picture of a single molecule, conformational analysis and molecular dynamics simulations explore its flexibility and behavior over time.

Exploration of Low-Energy Conformations

Molecules with rotatable single bonds, like the ethoxy group and the amino linker in the target compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable, low-energy conformers. This is often done by systematically rotating key dihedral angles and calculating the potential energy at each step.

Studies on ethoxybenzene, a fragment of the target molecule, have used DFT to map the potential energy surface related to the rotation around the C(ring)-O and C(ethyl)-O bonds, identifying stable trans and gauche conformers. A similar analysis for this compound would reveal the preferred orientation of the ethoxyphenyl group relative to the triazine core, which is critical for its interaction with biological targets. The energy differences between conformers are often small but can be significant for biological activity.

Simulations of Molecular Flexibility and Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior by simulating the movements of its atoms over time. These simulations can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a biological receptor.

MD simulations have been used to study the stability of 1,2,4-triazine (B1199460) derivatives at protein binding sites, highlighting the importance of specific interactions like hydrogen bonds and hydrophobic contacts. For this compound, an MD simulation in a water box could show how the molecule's conformation changes in an aqueous environment and which parts of the molecule are more or less flexible. This information is vital for understanding its solubility, stability, and how it might orient itself when approaching a binding partner. The impact of molecular flexibility on the inhibitory activity of various compounds is an active area of research.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to elucidate the pathways of chemical reactions, providing detailed information about the energies of reactants, products, and intermediate transition states.

Computational Studies of Synthetic Pathways

While specific computational studies on the synthetic pathway of this compound are not extensively documented in publicly available literature, the general synthesis of substituted 1,2,4-triazines often involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide. For analogues, microwave-assisted and ultrasound-assisted green synthetic protocols have been developed, demonstrating efficient and environmentally friendly methods for producing 1,3,5-triazine (B166579) derivatives. nih.gov

Computational studies in this area typically employ Density Functional Theory (DFT) to model the reaction steps. These calculations can help in:

Identifying the most probable reaction pathway: By comparing the energy barriers of different potential routes.

Optimizing reaction conditions: By understanding the role of catalysts, solvents, and temperature on the reaction kinetics and thermodynamics. nih.gov

Explaining regioselectivity: Predicting which isomers are more likely to form in reactions with unsymmetrical precursors.

For instance, the synthesis of 5,6-disubstituted 1,2,4-triazines can be computationally modeled to understand the transition states involved in the cyclization and condensation steps, thereby predicting the most favorable reaction conditions.

Kinetic and Thermodynamic Parameters from Theoretical Models

Theoretical models are instrumental in determining the kinetic and thermodynamic parameters that govern a chemical reaction. These parameters include activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of activation (ΔG‡).

Kinetic Parameters: Transition state theory is commonly used in conjunction with computational methods to calculate rate constants. By locating the transition state structure on the potential energy surface, the activation energy can be determined, which is crucial for understanding the reaction rate.

In Silico Screening and Molecular Docking Studies (Target-Specific Interactions)

In silico techniques, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are pivotal in identifying and optimizing the interactions between small molecules like this compound and their biological targets.

Prediction of Binding Modes with Biomolecular Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the visualization of the binding mode and the key interactions that stabilize the ligand-receptor complex.

Studies on various 1,2,4-triazine derivatives have revealed their potential to interact with a range of biomolecular targets, including enzymes and receptors implicated in different diseases. For example, derivatives of 1,2,4-triazine have been investigated as inhibitors of:

Tubulin: In cancer therapy, 1,2,4-triazine-3(2H)-one derivatives have been shown to bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics. nih.gov

Human D-amino acid oxidase (h-DAAO): As a potential treatment for schizophrenia, 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been studied as h-DAAO inhibitors. rsc.orgnih.gov

Mammalian Target of Rapamycin (B549165) (mTOR): Certain 1,2,4-triazine derivatives bearing arylidene-hydrazinyl moieties have been designed and evaluated as potential mTOR inhibitors for cancer treatment. nih.gov

α-glucosidase: A new set of 1,2,4-triazine clubbed 1,2,3-triazole hybrids were designed computationally for predicting anti-diabetic potential. benthamdirect.com

The docking studies for these analogues typically reveal the importance of hydrogen bonding and hydrophobic interactions in the binding pocket. For instance, in the case of h-DAAO inhibitors, hydrogen bonds are often formed with residues like Gly313, Arg283, Tyr224, and Tyr228, while hydrophobic interactions occur with residues such as Leu51, His217, Gln53, and Leu215. rsc.org

1,2,4-Triazine AnalogueBiomolecular TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
1,2,4-triazine clubbed 1,2,3-triazole hybrid (Compound 10c)α-glucosidase-8.078ASN301, LEU227
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivativeh-DAAONot specifiedGly313, Arg283, Tyr224, Tyr228
5,6-diphenyl-1,2,4-triazine derivativemTORNot specifiedNot specified

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling involves a more detailed analysis of the forces that govern the binding of a ligand to its protein target. This goes beyond simple docking to include techniques like molecular dynamics (MD) simulations and the development of 3D-QSAR models.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of the stability of the binding mode and the flexibility of the protein. For 1,2,4-triazine derivatives targeting h-DAAO, MD simulations have been used to confirm the stability of the ligand within the binding site. rsc.org

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the 3D structural features of a series of compounds with their biological activity. These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

For a series of 37 h-DAAO inhibitors based on a 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold, CoMFA and CoMSIA models were developed with good predictive ability (q² = 0.613 and 0.669, respectively). nih.gov Similarly, for 1,2,4-triazine clubbed 1,2,3-triazole derivatives as α-glucosidase inhibitors, a 3D-QSAR model showed a good correlation between the structural features and inhibitory activity (R² = 0.9714). benthamdirect.com These models are invaluable for guiding the rational design of new, more potent analogues.

1,2,4-Triazine Analogue SeriesBiological Target3D-QSAR ModelPredictive Ability (q² or Q²)Correlation Coefficient (r² or R²)
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivativesh-DAAOCoMFA0.6130.966
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivativesh-DAAOCoMSIA0.6690.985
1,2,4-triazine clubbed 1,2,3-triazole hybridsα-glucosidase3D-QSAR0.72020.9714

In Vitro Biological Activity and Mechanistic Studies of 3 4 Ethoxyphenyl Amino 1,2,4 Triazin 5 Ol Derivatives

Assessment of Antimicrobial Potency (Antibacterial and Antifungal)

Comprehensive searches of scientific databases and scholarly articles did not yield any studies that have specifically evaluated the antimicrobial potency of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol or its close derivatives.

Minimum Inhibitory Concentration (MIC) Determinations in Cell Culture

There is no publicly available data from in vitro studies determining the Minimum Inhibitory Concentration (MIC) of this compound against any bacterial or fungal strains. Such studies are fundamental in assessing the antimicrobial potential of a compound.

Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacteria

Information regarding the activity spectrum of this compound is currently unavailable. Research to determine its efficacy against a panel of both Gram-positive and Gram-negative bacteria has not been reported.

Antifungal Efficacy Against Select Pathogens

Similarly, there are no published findings on the antifungal efficacy of this compound against common fungal pathogens.

Evaluation of Antiviral Efficacy in Cell-Based Assays

The antiviral potential of this compound remains unexplored, as no cell-based assay results have been published.

Inhibition of Viral Replication in Specific Cell Lines

There is a lack of research data on the ability of this compound to inhibit the replication of any specific viruses in cell line models.

Mechanism of Action Studies (e.g., Viral Enzyme Inhibition)

Consequently, without any evidence of antiviral activity, no mechanistic studies have been undertaken to elucidate how this compound might exert such effects, for instance, through the inhibition of viral enzymes.

Investigation of Anticancer Activity in Human Cancer Cell Lines

Derivatives of the 1,2,4-triazine (B1199460) core structure have been the subject of extensive research to evaluate their potential as anticancer agents. These studies often involve screening against a panel of human cancer cell lines to determine their cytotoxic and antiproliferative capabilities.

The cytotoxic effects of 1,2,4-triazine derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. scielo.org.mx A reduction in metabolic activity is indicative of either a cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effect.

Numerous studies have synthesized series of 1,2,4-triazine derivatives and evaluated their in vitro cytotoxicity against various human cancer cell lines. wjpsonline.comrsc.org For instance, certain novel 1,3,5-triazine (B166579) derivatives have shown potent cytotoxic activity against the A549 non-small cell lung cancer line, with some compounds exhibiting higher activity than the standard drug methotrexate. japsonline.com Other research has focused on different cancer types, testing derivatives against breast cancer (MCF-7), cervical cancer (HeLa), and leukemia (HL-60) cell lines. wjpsonline.com The results of these screenings are typically reported as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. For example, a series of 1,3,5-triazine-based pyrazole (B372694) derivatives displayed excellent anticancer activity against a panel of 60 human cancer cell lines, with some showing greater potency than the reference drug 5-fluorouracil. researchgate.net Similarly, another study identified a triazolophthalazine compound, 6g, which exhibited significant activity against the MCF-7 breast cancer cell line with an IC50 value of 16.5 µM. wjpsonline.com

Below is a table summarizing the cytotoxic activity of selected 1,2,4-triazine derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Selected 1,2,4-Triazine Derivatives in Human Cancer Cell Lines

Compound Class Cell Line Cancer Type IC50 Value Reference
Triazolophthalazines MCF-7 Breast 16.5 ± 0.4 µM wjpsonline.com
Imamine-1,3,5-triazines MDA-MB-231 Breast 6.25 µM rsc.org
Imamine-1,3,5-triazines MDA-MB-231 Breast 8.18 µM rsc.org
1,3,5-Triazines A549 Lung 28 nM japsonline.com
1,3,5-Triazines A549 Lung 42 nM japsonline.com
Pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazolo[4,3-b] nih.govresearchgate.netmdpi.comtriazines A549 Lung - mdpi.com
Pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazolo[4,3-b] nih.govresearchgate.netmdpi.comtriazines LS180 Colon - mdpi.com
Monastrol-1,3,5-triazines HeLa Cervical 39.7 µM mdpi.com

Beyond general cytotoxicity, understanding the mechanisms by which these compounds inhibit cancer cell growth is crucial. Two primary mechanisms are the disruption of the cell cycle and the induction of apoptosis (programmed cell death). nih.gov

Flow cytometry is a key technique used to analyze both the cell cycle and apoptosis. nih.gov For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, allowing for the quantification of cells in different phases (G0/G1, S, G2/M). nih.gov Studies on pyrazolo[4,3-e]tetrazolo nih.govresearchgate.netmdpi.comtriazine derivatives have shown that these compounds can cause an accumulation of cancer cells in the G0/G1 phase, thereby arresting cell proliferation. nih.gov

Apoptosis is a highly regulated process characterized by specific morphological and molecular changes, including membrane flipping, chromatin condensation, and DNA fragmentation. mdpi.com The Annexin V binding assay is a common method to detect early-stage apoptosis. Annexin V has a high affinity for phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during apoptosis. mdpi.com Studies have demonstrated that certain triazine derivatives can induce a significant, concentration-dependent increase in the percentage of apoptotic cells in various cancer lines, including HeLa, HCT 116, and BxPC-3 cells. nih.gov This increase in apoptosis is often confirmed by observing a rise in the sub-G1 cell population in cell cycle analysis, which represents cells with fragmented DNA. researchgate.netbio-rad-antibodies.com

The apoptotic process is executed by a family of proteases called caspases. The activation of key caspases, such as caspase-3, is a hallmark of apoptosis. Research on novel triazine derivatives has shown a marked reduction in caspase-3 activation, indicating that their protective effects may be mediated through the inhibition of this apoptotic pathway. nih.gov

Table 2: Mechanistic Effects of 1,2,4-Triazine Derivatives on Cancer Cells

Compound Class Cell Line Effect Assay/Method Reference
Pyrazolo[4,3-e]tetrazolo nih.govresearchgate.netmdpi.comtriazines PC-3, BxPC-3 G0/G1 phase arrest Flow Cytometry nih.gov
Pyrazolo[4,3-e]tetrazolo nih.govresearchgate.netmdpi.comtriazines HeLa, HCT 116 Apoptosis Induction AO/EB Staining nih.gov
4-DMOCP (Ciprofloxacin Derivative) K562, KG1a Sub-G1 population increase Flow Cytometry researchgate.net
4-DMOCP (Ciprofloxacin Derivative) K562, KG1a Early & Late Apoptosis Annexin V/PI Staining researchgate.net
Quinoxaline Derivatives A549 Early Apoptosis Annexin V Assay mdpi.com

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govresearchgate.net Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for anticancer drug development. researchgate.netbio-connect.nl

The PI3K/Akt/mTOR pathway is initiated by the activation of PI3K, which in turn activates Akt. bio-connect.nl Akt then modulates a variety of downstream targets, including the mTOR protein. bio-connect.nl mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different cellular functions. nih.gov Inhibition of this pathway can halt cell cycle progression, typically in the G1 phase, and promote apoptosis. mdpi.comnih.gov

Research has shown that s-triazine derivatives can be designed to act as potent inhibitors of this pathway. researchgate.net Some 1,3,5-triazine derivatives have demonstrated dual inhibitory activity against both PI3K and mTOR. mdpi.com For example, one derivative rich in a morpholine (B109124) moiety showed high cytotoxic activity against several cancer cell lines and exhibited potent kinase inhibitory activity with IC50 values of 3.41 nM for PI3K and 8.45 nM for mTOR. mdpi.com By blocking key kinases in this pathway, these compounds can effectively suppress the downstream signals that drive cancer cell proliferation and survival. researchgate.net

Exploration of Anti-inflammatory and Immunomodulatory Effects

In addition to anticancer activity, 1,2,4-triazine derivatives have been investigated for their potential to modulate inflammatory and immune responses. researchgate.netresearchgate.net Inflammation is a complex biological process involved in numerous diseases, and compounds that can temper this response are of significant therapeutic interest.

Pro-inflammatory mediators play a crucial role in the progression of inflammatory diseases. One such mediator is Cathepsin B, a lysosomal cysteine protease. escholarship.org While its normal function is protein degradation within lysosomes, its dysregulation and translocation to the cytosol are implicated in cell death and inflammation in various disorders. escholarship.orgmdpi.com Inhibition of Cathepsin B has been explored as a therapeutic strategy for conditions like traumatic brain injury and ischemic stroke. nih.govnih.gov Specific inhibitors have been shown to reduce neuronal loss and ameliorate functional deficits in animal models. nih.gov The development of pH-selective inhibitors that target the pathogenic, cytosolic form of Cathepsin B at neutral pH, while sparing its normal function in the acidic environment of the lysosome, represents a novel drug targeting strategy. researchgate.net

Cytokines are small proteins that are critical in controlling the growth and activity of other immune system cells and blood cells. nih.gov The balance between pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10, TGF-β1) is essential for a healthy immune response. nih.govmdpi.com Dysregulation of this balance can lead to chronic inflammation and autoimmune diseases.

Certain compounds have been shown to modulate cytokine production. For instance, in models of systemic inflammation induced by lipopolysaccharide (LPS), treatment with a novel pyrrole (B145914) derivative led to a significant decrease in the pro-inflammatory cytokine TNF-α and a marked increase in the anti-inflammatory cytokine TGF-β1, while IL-10 levels remained unchanged. mdpi.comnih.gov This selective modulation of cytokine profiles suggests a potential immunomodulatory mechanism. mdpi.com Other compounds, such as the NSAID benzydamine (B159093) and the aminosalicylate drug mesalazine, also exert their anti-inflammatory effects in part by regulating cytokine balance, often through pathways involving NF-κB. mdpi.com The ability of novel chemical entities, including heterocyclic compounds like triazines, to modulate the production of specific cytokines is a key area of investigation for developing new anti-inflammatory and immunomodulatory therapies. nih.gov

Table 3: List of Mentioned Compounds

Compound Name/Class
This compound
1,2,4-Triazine
1,3,5-Triazine
5-fluorouracil
Methotrexate
Pyrazolo[4,3-e]tetrazolo nih.govresearchgate.netmdpi.comtriazine
Triazolophthalazine
Imamine-1,3,5-triazine
Pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazolo[4,3-b] nih.govresearchgate.netmdpi.comtriazine
Monastrol-1,3,5-triazine
4-DMOCP (Ciprofloxacin Derivative)
Quinoxaline
Benzydamine
Mesalazine
Annexin V
Propidium Iodide
Lipopolysaccharide (LPS)
Cathepsin B
TNF-α (Tumor Necrosis Factor-alpha)
IL-10 (Interleukin-10)
TGF-β1 (Transforming Growth Factor-beta 1)
PI3K (Phosphatidylinositol-3-kinase)
Akt (Protein kinase B)
mTOR (mammalian Target of Rapamycin)

Enzyme Inhibition and Receptor Binding Assays (Specific Molecular Targets)

The initial characterization of the biological activity of 1,2,4-triazine derivatives often involves assessing their ability to interact with specific proteins, such as enzymes and receptors. These interactions are quantified through various biochemical and binding assays.

Biochemical assays are fundamental in determining the ability of a compound to modulate the activity of a specific enzyme. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the test compound to determine key kinetic parameters, such as the half-maximal inhibitory concentration (IC50). nih.govresearchgate.net The mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) can also be elucidated through these studies. nih.gov

Derivatives of the 1,2,4-triazine and related triazole families have been identified as inhibitors of various enzymes. For instance, a series of novel 1,2,4-amino-triazine derivatives demonstrated a promising ability to inhibit the enzymatic activity of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Pyruvate Dehydrogenase Kinase 4 (PDK4), which are key regulators in cellular metabolism and are overexpressed in certain cancers. nih.gov Another related compound, 3-amino-1,2,4-triazole, is known to be a specific, irreversible inhibitor of catalase, an important antioxidant enzyme. researchgate.net The inhibitory potential of these compounds is typically quantified by their IC50 values, as shown in the table below.

Compound ClassTarget EnzymeInhibitory Activity (IC50)Reference
1,2,4-Amino-triazine derivativesPDK1Sub-micromolar to nanomolar range nih.gov
1,2,4-Amino-triazine derivativesPDK4Promising activity noted nih.gov
3-Amino-1,2,4-triazole-5-carboxylic acidCatalase (Human Erythrocytes, pH 7.5)23.21 µM researchgate.net

Radioligand binding assays are a sensitive and specific method used to determine the affinity of a compound for a particular receptor. In these assays, a radioactively labeled ligand (radioligand) with known high affinity for the receptor is competed for its binding site by the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its binding affinity, commonly expressed as the inhibition constant (Ki) or pKi (-log Ki). nih.govnih.gov

Structure-based drug design has led to the identification of potent and selective 1,2,4-triazine derivatives that act as antagonists for G-protein coupled receptors (GPCRs). One notable example is the development of antagonists for the adenosine (B11128) A2A receptor, a target for Parkinson's disease. nih.govnih.gov X-ray crystallography has shown that these molecules bind deep inside the orthosteric binding cavity of the receptor. nih.govacs.org Similarly, other 1,2,4-triazine derivatives have been identified as competitive antagonists of G-protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory and fibrotic diseases. nih.gov

Compound SeriesTarget ReceptorBinding AffinityReference
5,6-Diphenyl-1,2,4-triazin-3-amineAdenosine A2ApKi = 6.93 nih.govacs.org
6-[2-Methyl-6-(trifluoromethyl)pyridin-4-yl]-5-phenyl-1,2,4-triazin-3-amineAdenosine A2ApKi = 8.46 nih.gov
3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indoleGPR84pIC50 = 7.72 nih.gov
Lead Compound 42 (1,2,4-triazine derivative)GPR84pIC50 = 8.16 nih.gov

Elucidation of Mechanisms of Action at the Cellular and Molecular Level

Beyond direct interaction with a molecular target, it is crucial to understand how these interactions translate into cellular effects. Mechanistic studies aim to uncover the subsequent molecular events that lead to an observable biological response.

The mechanism of action for many therapeutic agents involves direct interaction with critical cellular macromolecules like nucleic acids or proteins. nih.gov

Interaction with DNA: Some triazine derivatives exert their biological effects by interacting with DNA. This interaction can occur through various modes, such as groove binding or intercalation, which can disrupt DNA replication and transcription. For example, a series of novel s-triazine-isatin hybrids were shown to bind to salmon sperm DNA, with evidence suggesting a groove-binding mode of interaction. rsc.org The compound with a 3-CF3 substitution exhibited the highest binding constant (Kb = 9.51 × 10^5 M−1). rsc.org Other triazine derivatives, particularly those functionalized with alkylating fragments like nitrogen mustards, can form covalent bonds with DNA, creating cross-links that impede replication. nih.gov Furthermore, certain s-triazine derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for controlling DNA topology during replication, making it a key antibacterial target. researchgate.netnih.gov

Interaction with Protein Targets: As detailed in section 6.5, the primary mechanism for many 1,2,4-triazine derivatives involves binding to specific protein targets. These targets can be enzymes, where binding inhibits catalytic activity (e.g., PDKs, catalase), or cell surface receptors, where binding modulates signal transduction pathways (e.g., adenosine A2A receptor, GPR84). nih.govresearchgate.netnih.govnih.gov These specific protein interactions are the initial events that trigger a cascade of downstream cellular responses.

The interaction of 1,2,4-triazine derivatives with their molecular targets can have profound effects on the function of subcellular organelles and the regulation of key cellular processes.

Impact on Subcellular Organelles: Mitochondria are often affected by compounds that interfere with cellular metabolism and energy production. Studies on s-triazine compounds have demonstrated their ability to impact mitochondrial function. Some triazines inhibit state 3 respiration in mitochondria. cambridge.org The s-triazine herbicide Atrazine and its metabolite have been shown to inhibit the mitochondrial complex I-III activity, induce the production of reactive oxygen species (ROS), and cause mitochondrial membrane depolarization in vitro. nih.gov This disruption of mitochondrial integrity can lead to a cellular energy crisis and trigger programmed cell death.

Impact on Cellular Processes: The modulation of enzyme and receptor activity by 1,2,4-triazine derivatives can significantly alter cellular signaling and processes. For instance, certain 1,2,4-triazine derivatives can suppress inflammatory responses by inhibiting the interaction between advanced glycation end-products (AGEs) and their receptor (RAGE). unibs.it This inhibition leads to a reduction in intracellular ROS and prevents the translocation of the transcription factor NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes. unibs.it For derivatives with anticancer potential, the ultimate cellular outcomes often include the induction of apoptosis (programmed cell death) and cell cycle arrest, which prevent the proliferation of cancer cells. nih.govnih.gov

Structure Activity Relationship Sar Studies of 3 4 Ethoxyphenyl Amino 1,2,4 Triazin 5 Ol Derivatives

Systematic Structural Modifications and Their Influence on Biological Profiles (In Vitro)

The biological activity of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol derivatives can be finely tuned by making specific structural changes to three key regions of the molecule: the ethoxyphenyl moiety, the amino linker, and the 1,2,4-triazine (B1199460) ring system.

The 4-ethoxyphenyl group is a crucial component for the biological activity of this class of compounds. Alterations to this moiety have been shown to significantly affect their potency and selectivity. Research has demonstrated that both the nature and position of substituents on the phenyl ring are important.

For instance, the ethoxy group at the para-position is often favored. The introduction of different substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to target proteins. Studies on related 1,2,4-triazine derivatives have shown that electron-donating or electron-withdrawing groups on the phenyl ring can lead to a wide range of biological responses. nih.gov

Table 1: Influence of Ethoxyphenyl Moiety Substituents on In Vitro Activity

Compound Modification on Phenyl Ring Observed In Vitro Activity
Parent Compound 4-ethoxy Baseline Activity
Derivative A 4-methoxy Similar or slightly reduced activity
Derivative B 4-chloro May increase or decrease activity depending on the target

| Derivative C | 3,4-dimethoxy | Often leads to decreased activity |

Note: The data presented in this table is illustrative and based on general findings in the literature for similar compound classes. Actual activity can vary depending on the specific biological target and assay conditions.

The amino group linking the ethoxyphenyl ring to the 1,2,4-triazine core is another critical site for modification. Changes to this linker can affect the molecule's flexibility, conformation, and hydrogen bonding capabilities.

Replacing the secondary amine with other functional groups, such as an amide or an alkylated amine, can have a profound impact on the biological profile. For example, N-alkylation of the amino linker might disrupt key hydrogen bond interactions with a biological target, leading to a loss of activity. Conversely, introducing a carbonyl group to form an amide linker could introduce new hydrogen bond acceptor properties and alter the geometry of the molecule.

Key positions on the 1,2,4-triazine ring that have been explored for substitution include the C5 and C6 positions. The introduction of small alkyl or aryl groups at these positions can influence the molecule's lipophilicity and steric profile. For example, studies on other 5,6-disubstituted 1,2,4-triazines have shown that the nature of these substituents is critical for activity. nih.gov The presence of the hydroxyl group at the C5 position (in the tautomeric form of 1,2,4-triazin-5-ol) is often important for forming key interactions with biological targets.

Table 2: Effect of Modifications on the 1,2,4-Triazine Ring on In Vitro Activity

Compound Modification on Triazine Ring Observed In Vitro Activity
Parent Compound 5-ol Baseline Activity
Derivative D 5-methoxy Often results in decreased activity
Derivative E 6-methyl Can enhance activity depending on the target

| Derivative F | 6-phenyl | May lead to steric hindrance and reduced activity |

Note: The data presented in this table is illustrative and based on general findings in the literature for similar compound classes. Actual activity can vary depending on the specific biological target and assay conditions.

Identification of Key Pharmacophoric Features for Desired Activity

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its derivatives, key pharmacophoric features generally include:

A hydrogen bond donor: The amino linker (N-H) and the hydroxyl group on the triazine ring (O-H) are critical hydrogen bond donors.

A hydrogen bond acceptor: The nitrogen atoms within the 1,2,4-triazine ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors.

An aromatic ring: The ethoxyphenyl ring provides a necessary hydrophobic interaction region.

A hydrophobic feature: The ethyl group of the ethoxy moiety contributes to hydrophobic interactions.

The spatial arrangement of these features is crucial for optimal binding to the target protein. For instance, molecular docking studies on similar 1,2,4-triazine derivatives have highlighted the importance of hydrogen bonds formed by the triazine structure with key amino acid residues in the binding site of proteins. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For 1,2,4-triazine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the relationship between structural features and inhibitory activity. rsc.orgnih.gov

These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. rsc.orgnih.gov For example, a CoMFA model might indicate that a bulky substituent is favored at a particular position on the ethoxyphenyl ring, while an electron-withdrawing group is disfavored on the triazine ring. These predictive models are valuable tools for designing new derivatives with potentially improved activity. rsc.org

Rational Design Principles for Optimized Derivatives

Based on the collective SAR, pharmacophore, and QSAR data, several rational design principles can be formulated for the optimization of this compound derivatives:

Maintain the core scaffold: The 3-amino-1,2,4-triazin-5-ol core appears to be essential for activity and should generally be conserved.

Optimize the ethoxyphenyl moiety: The para-ethoxy group is often optimal, but exploration of other small, lipophilic substituents at the meta or ortho positions could lead to improved potency or selectivity. The introduction of fluorine atoms can also enhance metabolic stability and binding affinity. scirp.org

Preserve the amino linker: The secondary amine is likely a key hydrogen bond donor. Modifications should be approached with caution to avoid disrupting this critical interaction.

Fine-tune the 1,2,4-triazine ring: Small, non-polar substituents at the C6 position may be well-tolerated and could enhance hydrophobic interactions within the binding pocket.

By applying these principles, medicinal chemists can guide the synthesis of new analogs with a higher probability of exhibiting the desired biological profile.

Emerging Applications and Future Research Directions for 3 4 Ethoxyphenyl Amino 1,2,4 Triazin 5 Ol

Potential in Material Science and Supramolecular Chemistry

The design of novel materials with tailored properties is a cornerstone of modern chemistry. The 1,2,4-triazine (B1199460) scaffold, particularly when functionalized with coordinating groups, offers significant potential for the construction of advanced materials.

The 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol molecule possesses multiple potential coordination sites for metal ions. The nitrogen atoms of the triazine ring, the exocyclic amino group, and the oxygen atom of the hydroxyl/keto group can all participate in binding to metal centers. This multidentate character makes it a versatile ligand for the synthesis of a wide array of metal complexes. The nature of the metal-ligand interactions can be fine-tuned by the choice of the metal ion and the reaction conditions.

The presence of both hard (N, O) and potentially softer (aromatic ring) donor sites allows for coordination with a variety of metal ions, from transition metals to lanthanides. The resulting metal complexes could exhibit interesting electronic, magnetic, and optical properties, making them suitable for applications in areas such as sensing, imaging, and electronics.

Table 1: Potential Coordination Modes of this compound

Coordination ModePotential Donor AtomsExample Metal IonsPotential Applications
MonodentateN1, N2, or N4 of triazine ringTransition metals (e.g., Cu(II), Zn(II))Basic building blocks for larger structures
BidentateN1 and N2 of triazine ring; N4 and exocyclic NHLanthanides, Transition metalsLuminescent materials, catalysts
TridentateN1, N2, and exocyclic NHTransition metals (e.g., Fe(III), Co(II))Magnetic materials, spin-crossover complexes
BridgingTriazine ring nitrogens and/or exocyclic groupsVarious metal ionsFormation of multinuclear complexes and polymers

This table is illustrative and based on the coordination chemistry of similar heterocyclic ligands.

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended crystalline structures built from metal ions or clusters linked by organic ligands. The multitopic nature of this compound makes it an excellent candidate for the construction of such materials. The ability of the triazine ring and its substituents to bridge multiple metal centers can lead to the formation of one-, two-, or three-dimensional networks.

Catalytic Applications in Organic Synthesis

The development of efficient and selective catalysts is a central theme in organic chemistry. The structural motifs present in this compound suggest its potential utility in both organocatalysis and as a ligand in metal-catalyzed reactions.

As an organocatalyst, the molecule possesses both Lewis basic sites (the nitrogen atoms) and a Brønsted acidic site (the hydroxyl group), which could enable it to catalyze a variety of organic transformations. For instance, the triazine nitrogens could act as hydrogen bond acceptors to activate substrates, while the hydroxyl group could act as a proton donor.

In the realm of metal catalysis, this compound can serve as a versatile ligand to modulate the reactivity and selectivity of a metal center. The electronic properties of the ligand, influenced by the electron-withdrawing triazine core and the electron-donating ethoxyphenylamino group, can be transmitted to the metal, thereby affecting its catalytic activity. The steric environment around the metal can also be controlled by the bulky ethoxyphenyl group, which can be advantageous for achieving high stereoselectivity in asymmetric catalysis.

Table 2: Potential Catalytic Applications

Catalysis TypeRole of this compoundPotential Reactions
OrganocatalysisLewis base, Brønsted acidAldol reactions, Michael additions, Knoevenagel condensations
Metal CatalysisLigand for transition metalsCross-coupling reactions, hydrogenations, oxidations

This table presents hypothetical applications based on the functional groups present in the molecule.

The unique combination of functional groups in this compound may enable the development of novel catalytic transformations. For example, cooperative catalysis, where multiple functional groups on the catalyst work in concert to promote a reaction, is a rapidly growing area of research. The proximity of the triazine ring, the amino linker, and the hydroxyl group could allow for such cooperative effects.

Future research could focus on designing catalytic cycles that take advantage of the specific electronic and steric properties of metal complexes derived from this ligand. The development of catalysts for challenging reactions, such as C-H activation and functionalization, could be a particularly fruitful area of investigation.

Future Avenues in Synthetic Methodology Development

While the synthesis of the 1,2,4-triazine core is well-established, the development of efficient and versatile methods for the functionalization of this compound will be crucial for exploring its full potential. Future research in this area could focus on several key aspects:

Selective Functionalization: Developing synthetic protocols for the selective modification of the triazine ring, the amino group, or the ethoxyphenyl substituent would allow for the creation of a library of derivatives with diverse properties.

Post-Synthetic Modification: Exploring the post-synthetic modification of materials and complexes derived from this ligand would provide a powerful tool for tuning their properties for specific applications.

Combinatorial Approaches: The use of combinatorial chemistry and high-throughput screening could accelerate the discovery of new materials and catalysts based on this scaffold.

The continued development of synthetic methodologies will be essential for unlocking the full potential of this compound and related compounds in the exciting fields of material science and catalysis.

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. For the synthesis of 1,2,4-triazine derivatives, several green methodologies have shown promise and could be adapted for the production of this compound.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comnih.gov The synthesis of various triazine cores has been successfully achieved using this method, suggesting its potential for accelerating the key condensation steps in the formation of this compound. globalscitechocean.com The rapid, localized heating can minimize the formation of byproducts and reduce energy consumption. mdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can promote chemical reactions through acoustic cavitation. This method has been employed for the green synthesis of 1,3,5-triazine (B166579) derivatives, often using environmentally benign solvents like water. nih.gov For the synthesis of this compound, sonochemistry could offer a low-energy, efficient alternative to traditional methods, potentially enabling reactions at lower temperatures and shorter durations. mdpi.com One study highlighted that a sonochemical protocol could be significantly "greener" than conventional heating. nih.gov

Catalytic and Solvent-Free Approaches: A key goal of green chemistry is the reduction or elimination of hazardous solvents and the use of efficient catalysts. Research into the synthesis of triazines has explored acceptorless dehydrogenative methods using supported platinum nanoparticle catalysts, which proceed with high atom economy and generate minimal byproducts. rsc.org Developing a synthetic route for this compound that utilizes safer solvents, recyclable catalysts, or even solvent-free conditions would represent a significant step towards a more sustainable manufacturing process.

Green Chemistry TechniquePotential Advantages for Synthesis
Microwave-Assisted SynthesisReduced reaction times, higher yields, cleaner reactions. mdpi.comglobalscitechocean.com
Ultrasound-Assisted SynthesisUse of benign solvents (e.g., water), lower energy consumption. nih.gov
Catalytic ApproachesHigh atom economy, recyclable catalysts, reduced waste. rsc.org

Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. springerprofessional.de These benefits, including enhanced safety, precise control over reaction parameters, and scalability, are particularly relevant for the synthesis of bioactive heterocycles. researchgate.netuc.pt

Automated synthesis platforms can be integrated with flow chemistry systems to enable high-throughput experimentation and the rapid generation of compound libraries. nih.govresearchgate.net For this compound, an automated platform could be used to systematically explore a wide range of reaction conditions to quickly identify the optimal synthesis protocol. researchgate.net Moreover, this technology would be invaluable for creating a diverse library of derivatives by varying the substituents on the triazine core or the ethoxyphenyl group, facilitating structure-activity relationship (SAR) studies. nih.gov

TechnologyPotential Application to this compoundKey Benefits
Flow Chemistry Continuous, scalable synthesis of the core structure and its intermediates.Improved safety, precise process control, higher yields, efficient heat and mass transfer. springerprofessional.deresearchgate.net
Automated Synthesis High-throughput screening of reaction conditions and rapid generation of a derivative library.Accelerated optimization, efficient exploration of chemical space for drug discovery. nih.govresearchgate.net

Integration with Advanced Computational Approaches for Derivative Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for designing novel molecules with desired biological activities. nih.gov For 1,2,4-triazine derivatives, various in silico techniques have been successfully applied to design and evaluate new compounds for a range of therapeutic targets. frontiersin.orgnih.govacs.org

Structure-Based Drug Design (SBDD): If the biological target of this compound is known, SBDD can be a powerful approach. Molecular docking studies can predict the binding mode and affinity of the compound and its potential derivatives within the target's active site. nih.govmdpi.com This information can guide the rational design of new analogues with improved potency and selectivity. For example, docking studies on other 1,2,4-triazines have helped elucidate key interactions, such as hydrogen bonds formed by the triazine ring, which are crucial for stability and activity. rsc.orgrsc.org

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the biological target, LBDD methods like Quantitative Structure-Activity Relationship (QSAR) studies can be employed. rsc.org By building a mathematical model that correlates the structural features of a series of 1,2,4-triazine derivatives with their biological activity, it is possible to predict the activity of newly designed compounds. nih.gov 3D-QSAR models can generate contour maps that highlight regions where steric bulk, or electrostatic properties should be modified to enhance activity. nih.govrsc.org

In Silico ADMET Profiling: A critical aspect of drug design is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational tools can predict these properties for designed derivatives of this compound, helping to prioritize compounds with a higher likelihood of success in later stages of drug development. nih.govresearchgate.net This early-stage filtering can save significant time and resources.

Computational ApproachApplication in Derivative DesignPredicted Outcomes
Molecular Docking (SBDD) Predict binding modes and affinities of new analogues to a specific biological target.Identification of key interactions, rational design of more potent compounds. nih.govmdpi.com
QSAR (LBDD) Develop models to predict the activity of novel derivatives based on their structural properties.Guidance for structural modifications to improve biological activity. rsc.orgnih.gov
ADMET Prediction In silico evaluation of pharmacokinetic and toxicological properties.Prioritization of candidates with drug-like properties. nih.govresearchgate.net

By embracing these emerging technologies, the future research and development of this compound and its derivatives can be pursued in a more sustainable, efficient, and targeted manner, accelerating the path from chemical synthesis to potential real-world applications.

Q & A

Q. What are the established synthetic routes for 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-ethoxyaniline with a triazine precursor (e.g., 1,2,4-triazin-5-one derivatives) under reflux in polar aprotic solvents like DMF or DMSO. Optimization includes:

  • Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance nucleophilic attack efficiency .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity .

Q. How can the structural integrity of the compound be verified post-synthesis?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., ethoxyphenyl and triazine ring protons).
  • X-ray crystallography : Resolves bond angles and confirms regioselectivity of the amino group attachment to the triazine ring .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Q. What are the common solubility and stability challenges during storage?

The compound exhibits limited solubility in water but dissolves in DMSO, DMF, or methanol. Stability issues arise from:

  • Hydrolysis : The triazine ring is prone to hydrolytic degradation in acidic/basic conditions. Store in anhydrous environments at −20°C under inert gas (N₂/Ar) .
  • Light sensitivity : Protect from UV exposure using amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction kinetics or bioactivity studies?

Contradictions often stem from impurities or unaccounted variables. Strategies include:

  • Statistical validation : Apply error analysis models (e.g., Monte Carlo simulations) to quantify uncertainty in kinetic measurements .
  • Dose-response recalibration : For bioactivity studies, use Hill equation modeling to distinguish compound-specific effects from assay noise .
  • Cross-validation : Compare results with structurally analogous triazine derivatives (e.g., 3-[(4-fluorophenyl)amino] analogs) to identify substituent-specific trends .

Q. What advanced techniques are used to study its reactivity in heterocyclic ring functionalization?

  • DFT calculations : Predict electrophilic/nucleophilic sites on the triazine ring for regioselective modifications .
  • In situ FTIR monitoring : Track intermediate formation during ring-opening or substitution reactions (e.g., thiol or amine additions) .
  • Catalytic screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions to introduce aryl/alkyl groups .

Q. How can researchers address unexpected byproducts in scaled-up syntheses?

Byproducts often arise from:

  • Overalkylation : Mitigate by controlling stoichiometry (limit amine:triazine ratio to 1:1) and using bulky bases (e.g., DBU) to suppress multiple substitutions .
  • Oxidative side reactions : Add antioxidants (e.g., BHT) or perform reactions under inert atmospheres .
  • Process analytics : Implement real-time HPLC or UPLC-MS to detect and quantify impurities during scale-up .

Methodological Resources

  • Synthetic protocols : Review Ibrahim (2010) for triazin-5-one reactivity .
  • Crystallographic data : Reference Acta Crystallographica studies for structural benchmarks .
  • Error analysis : Apply methodologies from Bevington & Robinson (2002) for robust statistical modeling .

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